2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane
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Overview
Description
2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane is a nitrogen-containing analog of adamantane, which is a well-known hydrocarbon. The substitution of nitrogen atoms in place of carbon atoms in the adamantane structure leads to unique chemical and physical properties. This compound is part of the broader class of azaadamantanes, which have been studied for their potential biological activity and applications in various fields .
Preparation Methods
2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane can be synthesized through the condensation of 1,3-dinitro-2,2-dimethyl-propane with hexamethylenetetramine. The reaction is typically carried out in the presence of acetic acid in n-butanol under heating conditions . The resulting compound can be further converted into various derivatives through additional chemical reactions, such as reduction and substitution .
Chemical Reactions Analysis
2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane undergoes several types of chemical reactions, including:
Scientific Research Applications
2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane and its derivatives have shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane involves its interaction with biological targets through its nitrogen atoms. The substitution of nitrogen atoms in the adamantane structure enhances its solubility in water and affects its interaction with biological molecules . The exact molecular targets and pathways involved in its biological activity are still under investigation, but its antiviral properties suggest it may interfere with viral replication processes .
Comparison with Similar Compounds
2,2-Dimethyl-5,7-dinitro-1,3-diazaadamantane can be compared with other similar compounds, such as:
1,3-Diazaadamantane: This compound lacks the dimethyl and dinitro groups, resulting in different chemical and biological properties.
6,6-Dimethyl-1,3-diazaadamantane:
7-Nitro-1,3,5-triazaadamantane: Contains an additional nitrogen atom and a nitro group, which may enhance its antiviral activity.
The unique combination of dimethyl and dinitro groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
129886-84-6 |
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Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2,2-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16N4O4/c1-8(2)11-4-9(13(15)16)3-10(6-11,14(17)18)7-12(8)5-9/h3-7H2,1-2H3 |
InChI Key |
QGVZRJVGQDBRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2CC3(CC(C2)(CN1C3)[N+](=O)[O-])[N+](=O)[O-])C |
solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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